

# how to assign absolute configuration using the advanced Mosher's method

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## Compound of Interest

Compound Name: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

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## Determining Absolute Configuration: The Advanced Mosher's Method Application Notes and Protocols for Researchers in Organic Chemistry and Drug Development

### Introduction

The determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. The advanced Mosher's method is a powerful and widely used NMR spectroscopic technique for assigning the absolute stereochemistry of chiral secondary alcohols and amines.<sup>[1][2][3]</sup> This method involves the formation of diastereomeric esters (or amides) with the chiral derivatizing agent  $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By analyzing the differences in the  $^1\text{H}$  NMR chemical shifts between the two diastereomers, the absolute configuration of the stereocenter can be reliably deduced.<sup>[2][4]</sup>

This document provides a detailed protocol for the application of the advanced Mosher's method, including the preparation of Mosher's esters, NMR data acquisition and analysis, and interpretation of the results.

## Principle of the Method

The advanced Mosher's method relies on the principle that the diastereomeric (R)- and (S)-MTPA esters of a chiral secondary alcohol adopt specific conformations in solution.<sup>[5]</sup> In the most stable conformation, the C=O of the ester and the C $\alpha$ -O bond of the alcohol moiety are eclipsed. This orients the trifluoromethyl (-CF<sub>3</sub>), methoxy (-OCH<sub>3</sub>), and phenyl groups of the MTPA moiety in a predictable spatial arrangement relative to the substituents (L<sub>1</sub> and L<sub>2</sub>) at the stereocenter of the alcohol.

The anisotropic effect of the phenyl group in the MTPA moiety causes shielding (upfield shift) of nearby protons. By comparing the <sup>1</sup>H NMR spectra of the (R)- and (S)-MTPA esters, a pattern of chemical shift differences ( $\Delta\delta = \delta_s - \delta_r$ ) emerges. Protons on one side of the Mosher's ester plane will be shielded in the (S)-ester and deshielded in the (R)-ester, resulting in negative  $\Delta\delta$  values. Conversely, protons on the other side will exhibit positive  $\Delta\delta$  values. The distribution of these positive and negative  $\Delta\delta$  values allows for the unambiguous assignment of the absolute configuration of the carbinol center.<sup>[3][4]</sup>

## Experimental Protocols

### I. Preparation of (R)- and (S)-Mosher's Esters

This protocol describes the esterification of a chiral secondary alcohol with (R)- and (S)-MTPA chloride.

Materials:

- Chiral secondary alcohol of unknown configuration
- (R)-(-)- $\alpha$ -Methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
- (S)-(+)- $\alpha$ -Methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
- Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- NMR tubes, deuterated chloroform (CDCl<sub>3</sub>)

Procedure:

- Reaction Setup: In two separate, dry vials, dissolve approximately 1-5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM. To each vial, add 5-10 µL of anhydrous pyridine.
- Addition of MTPA-Cl: To one vial, add a 1.2 to 1.5 molar excess of (R)-MTPA-Cl. To the other vial, add the same molar excess of (S)-MTPA-Cl.
- Reaction: Cap the vials and stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.
- Workup:
  - Quench the reaction by adding 1 mL of saturated aqueous NaHCO<sub>3</sub> solution to each vial.
  - Extract the aqueous layer with DCM (2 x 1 mL).
  - Combine the organic layers and wash with brine (1 x 1 mL).
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>.
  - Filter and concentrate the solvent under a gentle stream of nitrogen or in vacuo.
- Sample Preparation for NMR: Dissolve the crude (R)- and (S)-MTPA esters in approximately 0.6 mL of CDCl<sub>3</sub> and transfer to separate NMR tubes. It is often possible to analyze the crude esters without further purification.[\[5\]](#)

## II. NMR Data Acquisition and Analysis

Procedure:

- Acquire  $^1\text{H}$  NMR Spectra: Obtain high-resolution  $^1\text{H}$  NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to use the same solvent and maintain the same concentration and temperature for both samples to ensure data comparability.
- Assign Proton Signals: Assign the  $^1\text{H}$  NMR signals for the protons on both sides of the carbinol stereocenter for each diastereomer. Two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment, especially for complex molecules.<sup>[5]</sup>
- Calculate  $\Delta\delta$  ( $\delta_s - \delta_r$ ) Values: For each assigned proton (or proton group), calculate the difference in chemical shift between the (S)-ester and the (R)-ester using the formula:  $\Delta\delta = \delta_s - \delta_r$ .
- Tabulate the Data: Organize the chemical shifts for the (R)- and (S)-esters and the calculated  $\Delta\delta$  values in a table.

## Data Presentation

The following table provides an example of how to present the NMR data for a hypothetical chiral secondary alcohol, 1-phenylethanol, derivatized with (R)- and (S)-MTPA.

Proton	$\delta$ (R)-MTPA (ppm)	$\delta$ (S)-MTPA (ppm)	$\Delta\delta$ ( $\delta_s - \delta_r$ ) (ppm)
-CH <sub>3</sub>	1.55	1.65	+0.10
ortho-H	7.30	7.25	-0.05
meta-H	7.38	7.35	-0.03
para-H	7.28	7.26	-0.02

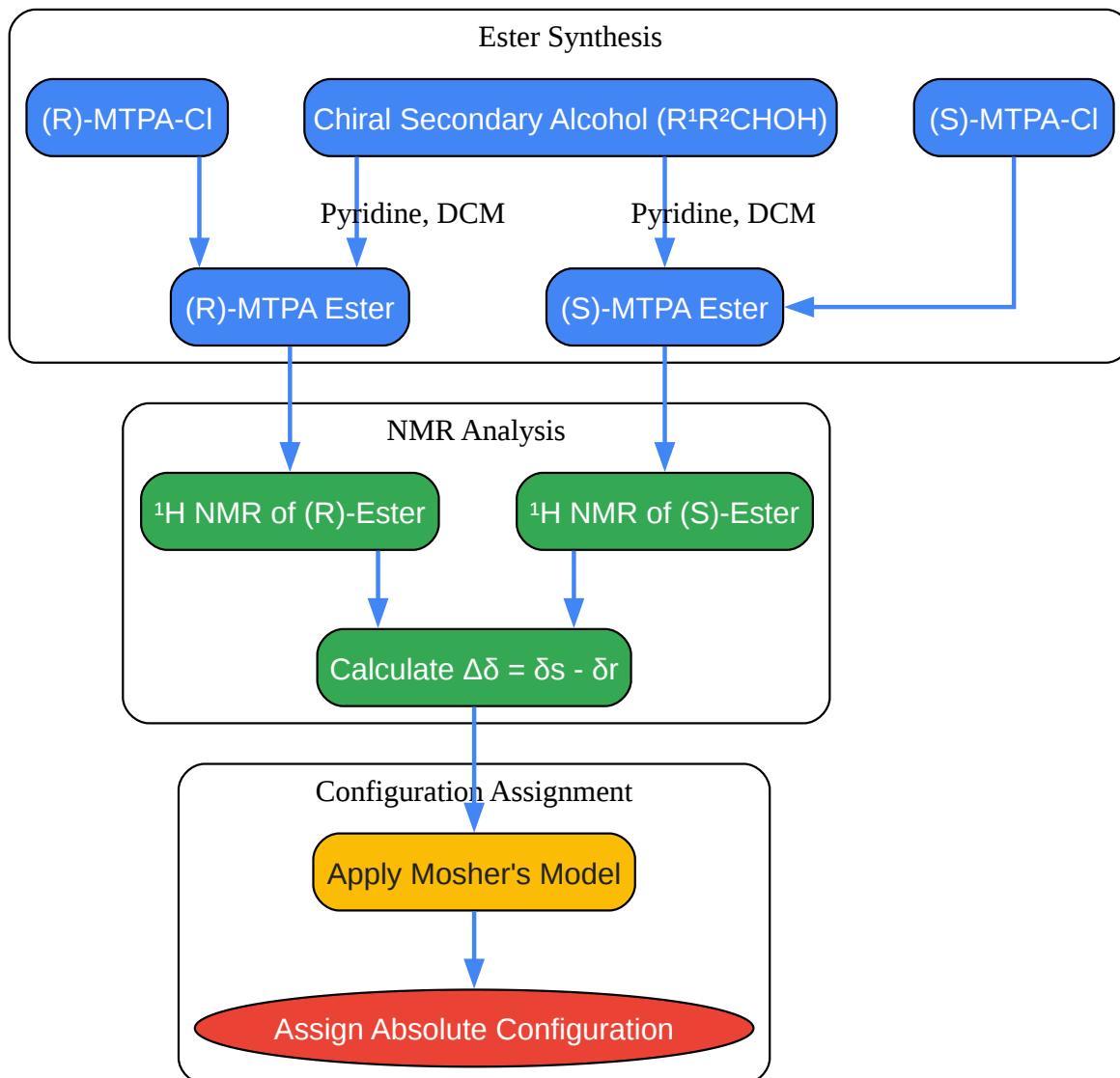
## Interpretation of Results and Assignment of Absolute Configuration

The sign of the  $\Delta\delta$  values directly correlates with the spatial arrangement of the substituents around the stereocenter.

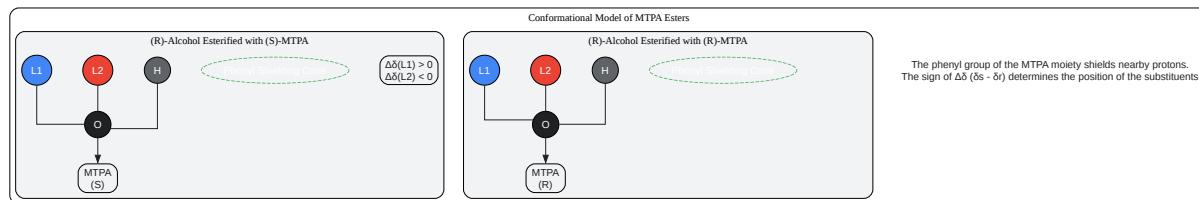
- Positive  $\Delta\delta$  values ( $\delta_s > \delta_r$ ): Protons with positive  $\Delta\delta$  values are located on the right side of the Mosher's ester model when drawn in its standard representation.
- Negative  $\Delta\delta$  values ( $\delta_s < \delta_r$ ): Protons with negative  $\Delta\delta$  values are located on the left side of the model.

By mapping the positive and negative  $\Delta\delta$  values onto the structure of the molecule, the absolute configuration of the carbinol center can be assigned. For the example of 1-phenylethanol above, the positive  $\Delta\delta$  for the methyl protons and the negative  $\Delta\delta$  for the phenyl protons would lead to the assignment of the (R) configuration for the alcohol.

## Mandatory Visualizations

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Caption: Experimental workflow for the advanced Mosher's method.



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Caption: Logical model for assigning absolute configuration.

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